molecular formula C11H6BrF2N B8282123 5-Bromo-2-(2,6-difluorophenyl)pyridine

5-Bromo-2-(2,6-difluorophenyl)pyridine

Cat. No. B8282123
M. Wt: 270.07 g/mol
InChI Key: PTQHNVQNYPZGGY-UHFFFAOYSA-N
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Patent
US09227971B2

Procedure details

n-Butyllithium in hexane(2.50 M, 9.02 mL, 22.5 mmol) was added dropwise to a solution of 1,3-difluorobenzene (2.03 mL, 20.6 mmol) in anhydrous tetrahydrofuran (30 mL) at −78° C. and the resulting solution was stirred at the same temperature for 30 min, then warmed to −50° C. and zinc dichloride in tetrahydrofuran 0.50 M, 45.1 mL, 22.5 mmol) was added slowly. After 20 min, 5-bromo-2-iodopyridine (7.0 g, 25 mmol) in tetrahydrofuran (20 mL) and tetrakis(triphenylphosphine)palladium(0) (1.19 g, 1.03 mmol) were added sequentially. The vessel was partially evacuated and back filled with nitrogen three times, sparged with a gentle stream of nitrogen for 5 minutes, and warmed to ambient temperature. The bright yellow, translucent reaction solution was stirred for 15 minutes at ambient temperature, then heated at 40° C. for 16 hr. The reaction mixture as then cooled to ambient temperature, concentrated, and purified by flash chromatography (90 g silica gel, 0 to 10% ethyl acetate in hexanes) to afford the title compound (14 g) as a tan solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.02 mL
Type
reactant
Reaction Step One
Quantity
2.03 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
1.19 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
45.1 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Li])CCC.CCCCCC.[F:12][C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([F:19])[CH:14]=1.[Br:20][C:21]1[CH:22]=[CH:23][C:24](I)=[N:25][CH:26]=1>O1CCCC1.[Cl-].[Cl-].[Zn+2].C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Br:20][C:21]1[CH:22]=[CH:23][C:24]([C:14]2[C:13]([F:12])=[CH:18][CH:17]=[CH:16][C:15]=2[F:19])=[N:25][CH:26]=1 |f:5.6.7,^1:39,41,60,79|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
9.02 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
2.03 mL
Type
reactant
Smiles
FC1=CC(=CC=C1)F
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
7 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)I
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
1.19 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].[Cl-].[Zn+2]
Name
Quantity
45.1 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-50 °C
Stirring
Type
CUSTOM
Details
the resulting solution was stirred at the same temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The vessel was partially evacuated
ADDITION
Type
ADDITION
Details
back filled with nitrogen three times
CUSTOM
Type
CUSTOM
Details
sparged with a gentle stream of nitrogen for 5 minutes
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
warmed to ambient temperature
STIRRING
Type
STIRRING
Details
The bright yellow, translucent reaction solution was stirred for 15 minutes at ambient temperature
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
heated at 40° C. for 16 hr
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture as then cooled to ambient temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (90 g silica gel, 0 to 10% ethyl acetate in hexanes)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=CC(=NC1)C1=C(C=CC=C1F)F
Measurements
Type Value Analysis
AMOUNT: MASS 14 g
YIELD: CALCULATEDPERCENTYIELD 251.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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